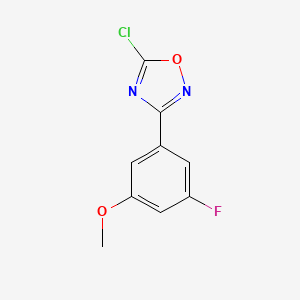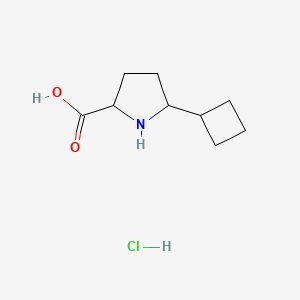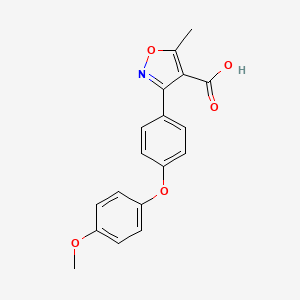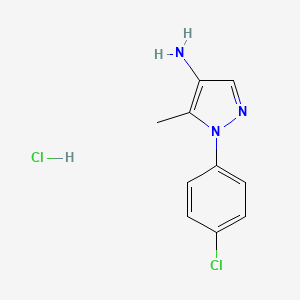
1-(4-氯苯基)-5-甲基-1H-吡唑-4-胺盐酸盐
描述
1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride, commonly known as CP-514,999, is a novel, synthetic compound with promising therapeutic applications in the field of neuroscience. CP-514,999 has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and major depressive disorder. CP-514,999 is a selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G-protein-coupled receptor (GPCR) which is involved in the regulation of neuronal excitability. CP-514,999 has been shown to modulate glutamate-induced excitotoxicity, which is thought to be a major contributor to the development of many neurological disorders.
科学研究应用
神经学研究
- 已经证明,大鼠前丘脑中的大麻素CB(1)受体拮抗剂SR141716A能够增加去甲肾上腺素的释放,这可能在其药理作用中发挥重要作用,潜在地延伸到类似物如1-(4-氯苯基)-5-甲基-1H-吡唑-4-胺盐酸盐(Tzavara et al., 2001)。
退热应用
- 新型吡唑烷已经展示出类似于二吡酮的退热效果,表明结构相关化合物,包括1-(4-氯苯基)-5-甲基-1H-吡唑-4-胺盐酸盐,可能具有潜在的退热应用(Souza et al., 2002)。
成像剂
- 已经探索了11C标记的吡唑衍生物的放射合成和体内评价,包括结构与1-(4-氯苯基)-5-甲基-1H-吡唑-4-胺盐酸盐相似的化合物,用于映射环氧合酶,尽管存在由于非特异性结合而存在的限制(Fujisaki et al., 2005)。
抗高血糖剂
- 吡唑-3-酮衍生物的合成和抗糖尿病特性已经显示出在糖尿病小鼠中强效的抗高血糖效果,表明类似化合物有望作为抗高血糖剂开发(Kees et al., 1996)。
芳香烃受体(AhR)拮抗剂
- 已经确定了新型化合物,如2-甲基-2H-吡唑-3-羧酸衍生物,因其能够抑制TCDD诱导的AhR依赖性转录而受到关注,突显了结构相关化合物有望作为AhR拮抗剂(Kim et al., 2006)。
作用机制
Target of Action
The primary target of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride is the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as histamine interacts with H1 receptors and causes allergies when exposed to excessive amounts of an allergen .
Mode of Action
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride acts as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound affects the histaminergic neuron signaling pathway in the brain, which plays a role in maintaining wakefulness . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons, leading to increased signaling of other neurotransmitters in the brain .
Pharmacokinetics
For instance, pitolisant, a selective antagonist or inverse agonist of the histamine H3 receptor, has a plasma half-life of 10-12 hours .
Result of Action
The molecular and cellular effects of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride’s action are primarily related to its antagonistic or inverse agonistic activity at the histamine H3 receptor. This results in enhanced activity of histaminergic neurons and increased signaling of other neurotransmitters in the brain . This can lead to a reduction in symptoms such as excessive daytime sleepiness in conditions like narcolepsy .
Action Environment
The action, efficacy, and stability of 1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger allergic reactions, which this compound can help mitigate by blocking histamine autoreceptors . .
属性
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-7-10(12)6-13-14(7)9-4-2-8(11)3-5-9;/h2-6H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECUAESHJZMUOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

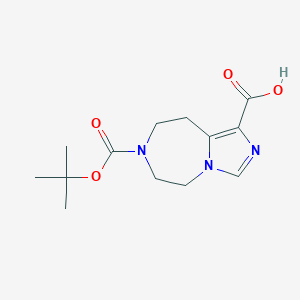
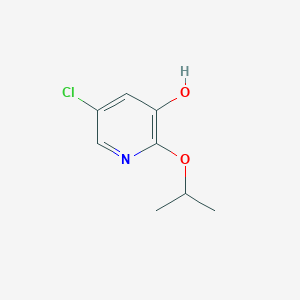
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

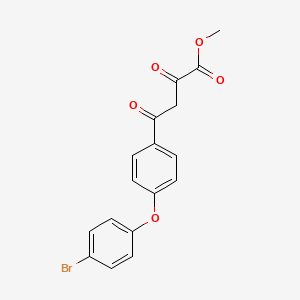
![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)
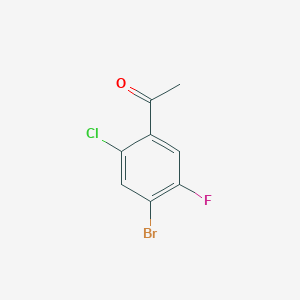
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
